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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for three

phenoxyethylamine derivatives: 2-phenoxyethylamine, N-methyl-2-phenoxyethylamine, and 2-

(4-methoxyphenoxy)ethanamine. The information presented is intended to aid in the

identification, characterization, and quality control of these and related compounds. The data is

compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three

phenoxyethylamine derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Phenoxyethylamine

Aromatic H: ~6.9-7.3 (m, 5H)-

OCH₂-: ~4.1 (t, 2H)-CH₂N-:

~3.1 (t, 2H)-NH₂: ~1.5 (s, 2H)

C-O (Aromatic): ~158Aromatic

CH: ~129, ~121, ~114-OCH₂-:

~68-CH₂N-: ~42

N-Methyl-2-phenoxyethylamine

Aromatic H: ~6.9-7.3 (m, 5H)-

OCH₂-: ~4.0 (t, 2H)-CH₂N-:

~2.9 (t, 2H)-NH(CH₃): ~2.5 (s,

3H)-NH-: ~1.8 (s, 1H)

C-O (Aromatic): ~158Aromatic

CH: ~129, ~121, ~114-OCH₂-:

~69-CH₂N-: ~50-NCH₃: ~36

2-(4-

Methoxyphenoxy)ethanamine

Aromatic H (d, 2H, ortho to

OCH₃): ~6.85Aromatic H (d,

2H, meta to OCH₃): ~6.80-

OCH₂-: ~4.0 (t, 2H)-CH₂N-:

~3.0 (t, 2H)-OCH₃: ~3.75 (s,

3H)-NH₂: ~1.4 (s, 2H)

C-O (Aromatic, C4): ~154C-O

(Aromatic, C1): ~152Aromatic

CH: ~115, ~114-OCH₃: ~55-

OCH₂-: ~68-CH₂N-: ~42

Table 2: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)

2-Phenoxyethylamine[1]

~3300-3400 (N-H stretch, amine)~3000-3100

(C-H stretch, aromatic)~2850-2950 (C-H stretch,

aliphatic)~1600, ~1500 (C=C stretch,

aromatic)~1240 (C-O stretch, aryl ether)

N-Methyl-2-phenoxyethylamine

~3300 (N-H stretch, secondary amine)~3000-

3100 (C-H stretch, aromatic)~2850-2950 (C-H

stretch, aliphatic)~1600, ~1500 (C=C stretch,

aromatic)~1240 (C-O stretch, aryl ether)

2-(4-Methoxyphenoxy)ethanamine

~3300-3400 (N-H stretch, amine)~3000-3100

(C-H stretch, aromatic)~2850-2950 (C-H stretch,

aliphatic)~2830 (C-H stretch, -OCH₃)~1610,

~1510 (C=C stretch, aromatic)~1230

(asymmetric C-O-C stretch)~1040 (symmetric

C-O-C stretch)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/Chemical-structures-of-the-five-substituted-phenethylamine-derivatives_fig1_293798728
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Phenoxyethylamine[2] 137

107 ([M-CH₂NH₂]⁺)94

([C₆H₅OH]⁺)77 ([C₆H₅]⁺)30

([CH₂NH₂]⁺)

N-Methyl-2-phenoxyethylamine 151

107 ([M-CH₂NHCH₃]⁺)94

([C₆H₅OH]⁺)77 ([C₆H₅]⁺)44

([CH₂NHCH₃]⁺)

2-(4-

Methoxyphenoxy)ethanamine[

3]

167

137 ([M-CH₂NH₂]⁺)124

([CH₃OC₆H₅OH]⁺)109

([CH₃OC₆H₄]⁺)30 ([CH₂NH₂]⁺)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound λmax (nm) Solvent

2-Phenoxyethylamine ~270, ~276 Methanol or Ethanol

N-Methyl-2-phenoxyethylamine ~270, ~276 Methanol or Ethanol

2-(4-

Methoxyphenoxy)ethanamine
~225, ~290 Methanol or Ethanol

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the phenoxyethylamine derivative is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1758469&Mask=200
https://www.mzcloud.org/compound/Reference/4795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Spectra are typically acquired on a 300 or 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of

1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically at a frequency

of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A

wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a larger

number of scans may be required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely

ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat liquid is placed

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the

sample) is first recorded. The sample spectrum is then acquired, typically over a range of

4000-400 cm⁻¹, and is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: For these relatively small and volatile molecules, Electron Ionization (EI) is a

common technique. In EI, the sample is bombarded with high-energy electrons, causing

ionization and fragmentation. For LC-MS, a softer ionization technique like Electrospray

Ionization (ESI) is typically used, which often results in a more prominent molecular ion peak.

[2]
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., methanol, ethanol, or cyclohexane). The concentration is adjusted to yield an

absorbance reading between 0.1 and 1.0.

Data Acquisition: The sample solution is placed in a quartz cuvette. A baseline spectrum of

the pure solvent in a matched cuvette is first recorded. The UV-Vis spectrum of the sample is

then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of

maximum absorbance (λmax) is reported.

Visualizations
Workflow for Spectroscopic Analysis of
Phenoxyethylamines
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Caption: Workflow for the spectroscopic analysis of phenoxyethylamine derivatives.
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Caption: Generalized pathway for spectroscopic signal generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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